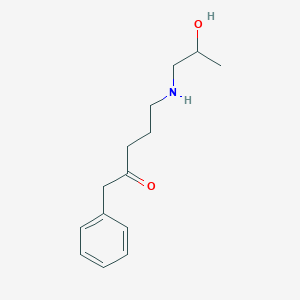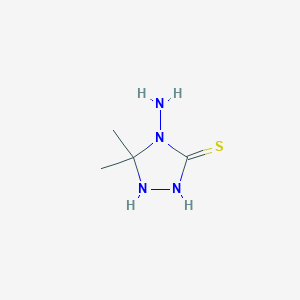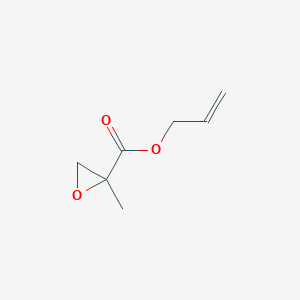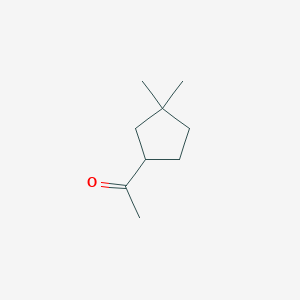
1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone
Übersicht
Beschreibung
1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone, also known as ketone 1, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a ketone derivative that has a cyclopentyl ring and two methyl groups attached to it.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone has several potential applications in scientific research. One of the most significant applications is its use as a building block in the synthesis of various pharmaceuticals and agrochemicals. This compound can be used as a precursor for the synthesis of drugs that have antifungal, antibacterial, and antiviral properties. Additionally, it can be used as a starting material for the synthesis of insecticides, herbicides, and fungicides.
Wirkmechanismus
The mechanism of action of 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone is not well understood. However, some studies have suggested that this compound may act as an inhibitor of certain enzymes that are involved in the biosynthesis of essential cellular components. This inhibition may lead to the disruption of cellular processes and ultimately result in the death of the target organism.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone has several biochemical and physiological effects. This compound has been shown to have antifungal and antibacterial properties, which make it a potential candidate for the development of new drugs. Additionally, it has been shown to have insecticidal properties, which make it a potential candidate for the development of new insecticides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone in lab experiments is its high purity. This compound can be synthesized with a high degree of purity, which makes it suitable for use in various experiments. Additionally, it has a relatively low toxicity, which makes it safe to handle in the lab.
One of the limitations of using 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone in lab experiments is its high cost. The synthesis of this compound is a complex process that requires expensive reagents and equipment. Additionally, the yield of the reaction is relatively low, which further increases the cost of the compound.
Zukünftige Richtungen
There are several future directions for research on 1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone. One of the most significant areas of research is the development of new pharmaceuticals and agrochemicals using this compound as a building block. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields. Finally, research is needed to develop new synthesis methods that are more efficient and cost-effective.
Eigenschaften
CAS-Nummer |
142674-98-4 |
|---|---|
Produktname |
1-(3,3-Dimethyl-1-cyclopentyl)-1-ethanone |
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
1-(3,3-dimethylcyclopentyl)ethanone |
InChI |
InChI=1S/C9H16O/c1-7(10)8-4-5-9(2,3)6-8/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
IXWLGKFYZCHJRC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC(C1)(C)C |
Kanonische SMILES |
CC(=O)C1CCC(C1)(C)C |
Synonyme |
Ethanone, 1-(3,3-dimethylcyclopentyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

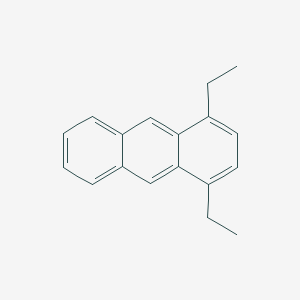
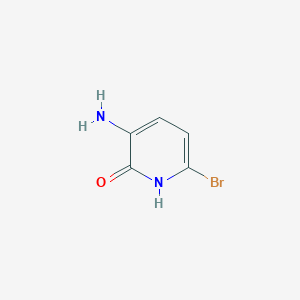
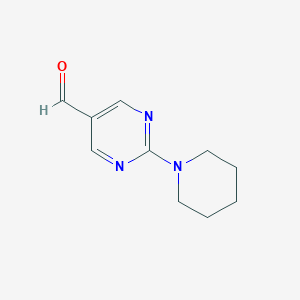
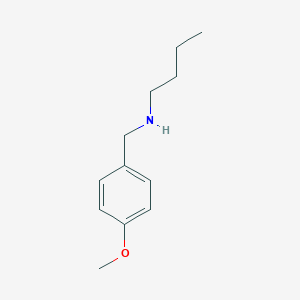
![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
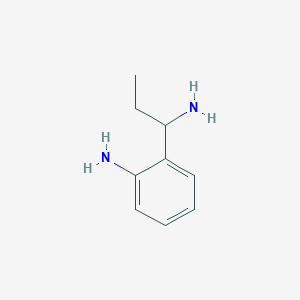
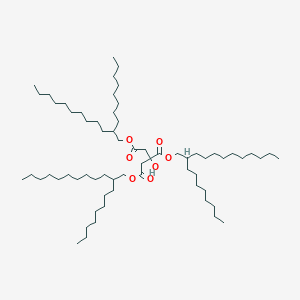
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
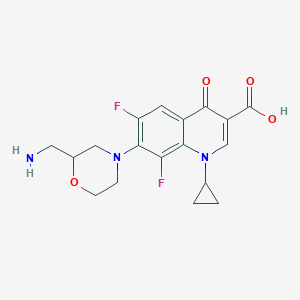
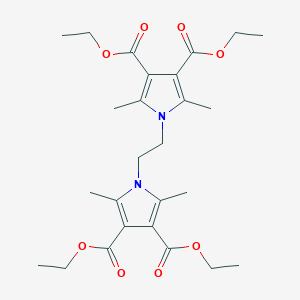
![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)
